molecular formula C18H12N4O3S2 B2415899 (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide CAS No. 881818-43-5

(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide

Cat. No. B2415899
M. Wt: 396.44
InChI Key: KKBAKWLXFNGHQI-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide” is a complex organic compound. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This moiety is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of compounds containing a benzimidazole moiety can be achieved through a general, inexpensive, and versatile method involving an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones can be obtained .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic compound that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

The formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine is a key step in the synthesis of compounds containing a benzimidazole moiety . The reaction conditions can be adjusted to obtain different products .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Fluorescence Properties and Sensor Development

This compound has been studied for its fluorescence properties. Specifically, a derivative of this compound has been found to have a significant fluorescent quenching effect on Co2+ ions, making it a potential candidate for Co2+ fluorescent chemical sensors (Li Rui-j, 2013).

Anticancer and Anti-Inflammatory Potential

Derivatives of this compound have shown significant potential in anticancer and anti-inflammatory applications. Notably, certain derivatives exhibited notable anti-inflammatory activity, and others showed promising results in in vitro screening against a panel of human tumor cell lines, suggesting potential use as anticancer agents (K. Sunder & Jayapal Maleraju, 2013), (Narsimha R Penthala et al., 2011).

Antimicrobial and Antifungal Applications

Compounds derived from this molecule have been found to possess significant antimicrobial and antifungal activities. These properties make them potential candidates for the development of new antimicrobial agents effective against various resistant strains of bacteria and fungi (V. Horishny et al., 2022).

Hypoglycemic and Hypolipidemic Activities

Novel derivatives have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, showing significant reduction in blood glucose and cholesterol levels, suggesting potential use in managing type-2 diabetes (Sonali Mehendale-Munj et al., 2011).

Structural Studies

The structural characteristics of various derivatives have been analyzed, contributing to the understanding of their physicochemical properties and potential interactions, which is crucial for the design and development of new drugs (P. Delgado et al., 2005).

properties

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S2/c23-13-8-4-1-5-10(13)16(24)21-22-17(25)14(27-18(22)26)9-15-19-11-6-2-3-7-12(11)20-15/h1-9,23,25H,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNKGLINNPLHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide

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